3-(1-Aminobutyl)benzonitrile

Description

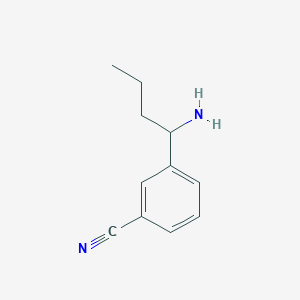

3-(1-Aminobutyl)benzonitrile is a benzonitrile derivative featuring an amino-functionalized butyl chain at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1-aminobutyl)benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3 |

InChI Key |

VZFNRMDOFIDCCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC(=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination of Benzonitrile: One common method involves the amination of benzonitrile using an appropriate amine source under catalytic conditions. For example, the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon can yield 3-(1-Aminobutyl)benzonitrile.

Reductive Amination: Another method involves the reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1-Aminobutyl)benzonitrile can undergo oxidation reactions to form corresponding oxides or nitriles.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

Drug Development: Due to its structural features, this compound is explored for its potential as a lead compound in the development of new therapeutic agents.

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : Substituents like azides () and ferrocene () enable diverse applications, from drug development to materials science.

- Biological Relevance : Chlorophenyl and tetrazole groups () highlight the importance of aromatic and heterocyclic moieties in enhancing target affinity.

- Synthetic Accessibility: High-yield routes (e.g., 86% yield for 2-(3-Aminophenoxy)benzonitrile in ) suggest efficient scalability for benzonitrile analogs.

Biological Activity

3-(1-Aminobutyl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a benzonitrile moiety connected to a 1-aminobutyl group. Its molecular formula is , and it typically appears as a white crystalline solid. The unique structural components of this compound contribute to its biological properties, making it a subject of interest in various research domains.

Biological Activity Overview

Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its therapeutic potential. Specifically, it has been studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

The compound shows promising inhibitory effects against specific enzymes that are vital in several biochemical pathways. Preliminary studies suggest that it may modulate activity through binding at active sites of these enzymes. For instance, it has been noted to influence neurotransmitter pathways by interacting with receptors related to serotonin and norepinephrine signaling .

Study on Anticancer Activity

A study conducted by Ribeiro Morais et al. examined the anticancer potential of compounds structurally related to this compound. The results indicated that derivatives of this compound could suppress tumor growth in vivo, showing a significant reduction in tumor size in treated mice compared to controls .

Interaction Studies

Further investigations into the binding affinity of this compound with various biological targets revealed its potential as a modulator of receptor activity. It was found to interact with the P2Y14 receptor, which is involved in inflammatory responses, indicating its possible role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Shorter alkyl chain; different biological activity |

| 3-(1-Aminopropyl)benzonitrile | 127852-31-7 | Different alkyl chain length; variations in reactivity |

| 3-(1-Aminomethyl)benzonitrile | 1213603-19-0 | Different substituent; affects pharmacological properties |

The extended alkyl chain of this compound enhances hydrophobic interactions, which may lead to increased efficacy in enzyme inhibition compared to its shorter-chain counterparts .

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with specific targets. The presence of the amino group allows for hydrogen bonding with enzyme active sites or receptor binding sites, potentially altering their activity and leading to therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.